molecular formula C19H26O7 B7840184 Anguidin

Anguidin

Cat. No. B7840184
M. Wt: 366.4 g/mol
InChI Key: AUGQEEXBDZWUJY-ZLJUKNTDSA-N
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Description

Diacetoxyscirpenol is a trichothecene.
Anguidin is a natural product found in Albifimbria verrucaria, Fusarium graminearum, and Caenorhabditis elegans with data available.
Anguidine is a trichothecene mycotoxin and potent teratogen. Anguidine inhibits initiation of protein synthesis, resulting in the death of rapidly proliferating cells. Anguidine also has been shown to both potentiate and protect against the cytotoxic effects of other drugs. (NCI04)

Scientific Research Applications

Protein Synthesis Inhibition and Cytotoxic Effects

Anguidin is identified as a trichothecene mycotoxin with potent teratogenic properties, primarily known for its inhibition of protein synthesis. This inhibition leads to the death of rapidly proliferating cells, making Anguidin a potential candidate for targeting cancer cells. It has also been observed to both potentiate and protect against the cytotoxic effects of other drugs (Definitions, 2020).

Antitumor Activities

A significant area of research has been the evaluation of Anguidin and its derivatives for antitumor activities. About 60 derivatives of Anguidin were prepared, with modifications at various positions on its molecular structure. These derivatives were screened for antileukemic activity, with some showing marked improvement in antitumor effects. This suggests the potential of Anguidin analogues in cancer treatment (Kaneko et al., 1982).

Interaction with Cancer Cells

Studies on the interaction of Anguidin with cancer cells have shown varying results. For instance, in cultured human colon cancer cells, Anguidin was found to have moderate tumoricidal activity requiring prolonged exposure. It appeared to induce a blockade at transitions in the cell cycle, indicating its potential use in slowing down the progression of certain cancers (Dosik et al., 1978).

Mechanism of Action in Inhibiting Protein Synthesis

Anguidin has been classified as an inhibitor of protein synthesis based on its effects in HeLa cells and rabbit reticulocyte lysates. The drug operates primarily by inhibiting the initiation of protein synthesis, which leads to the breakdown of polyribosomes into monosomes at low concentrations (Liao et al., 1976).

Clinical Trials and Efficacy

Clinical trials involving Anguidin have shown mixed results. In a broad Phase II study, Anguidin was used to treat patients with solid tumors. The study found substantial hematologic toxicity, with very few complete responses or stabilizations observed. This indicates that while Anguidin has potential, its clinical efficacy may be limited (Adler et al., 1984).

Potential for Combination Therapy

Anguidin has also been explored as a potential agent for combination therapy in cancer treatment. It has been shown to potentiate the cytotoxic activity of certain chemotherapeutic agents, suggesting a role in enhancing the efficacy of existing cancer treatments (Hromas et al., 1983).

properties

IUPAC Name

[(1S,2R,7R,9R,10R,11S,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGQEEXBDZWUJY-ZLJUKNTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)O)OC(=O)C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name Diacetoxyscirpenol
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Mechanism of Action

Trichothecenes are toxic for actively dividing cells, such as the intestinal crypt epithelium and the hematopoietic cells. The cytotoxicity has been associated with either impairment of protein synthesis by the binding of the compounds to the ribosomes of eukaryotic cells, or the dysfunction of cellular membranes. Inhibition of protein synthesis has been associated with the induction of labile and regulatory proteins, such as IL-2 in immunocytes. Transport of small molecules is impaired in cell membranes by extremely low concentrations of trichothecenes. /Trichothecenes/, Several studies have shown that the mycotoxins T-2 toxin, diacetoxyscirpenol (DAS), deoxynivalenol (DON) and nivalenol (NIV) affect lymphocyte functioning. However, the molecular mechanisms underlying the immunomodulatory effects of these trichothecenes are not defined yet. In this study, the potency of the type A trichothecenes T-2 toxin and DAS, and the type B trichothecenes DON (and its metabolite de-epoxy-deoxynivalenol; DOM-1) and NIV to reduce mitochondrial activity and to induce apoptosis of Jurkat T cells (human T lymphocytes) were examined. T-2 toxin and DAS are much more cytotoxic at low concentrations than DON and NIV as shown by the AlamarBlue cytotoxicity assay. In addition, the mechanism whereby DON and NIV induced cytotoxicity is mainly via apoptosis as we observed phosphatidylserine externalization, mitochondrial release of cytochrome c, procaspase-3 degradation and Bcl-2 degradation. In contrast, type A trichothecenes reduce the mitochondrial activity at approximately 1000-fold lower concentrations than the type B trichothecenes, resulting in necrosis. These data suggest that the mechanisms resulting in cytotoxic effects are different for type A and type B trichothecenes., To understand the mechanism underlying T-cell toxicity of diacetoxyscirpenol (DAS) from Fusarium sambucinum, its apoptogenic as well as growth retardation activity was investigated in human Jurkat T cells. Exposure to DAS (0.01-0.15 uM) caused apoptotic DNA fragmentation along with caspase-8 activation, Bid cleavage, mitochondrial cytochrome c release, activation of caspase-9 and caspase-3, and PARP degradation, without any alteration in the levels of Fas or FasL. Under these conditions, necrosis was not accompanied. The cytotoxicity of DAS was not blocked by the anti-Fas neutralizing antibody ZB-4. Although the DAS-induced apoptotic events were completely prevented by overexpression of Bcl-xL, the cells overexpressing Bcl-xL were unable to divide in the presence of DAS, resulting from the failure of cell cycle progression possibly due to down-regulation in the protein levels of cdk4 and cyclin B1. The DAS-mediated apoptosis and activation of caspase-8, -9, and -3 were abrogated by either pan-caspase inhibitor (z-VAD-fmk) or caspase-8 inhibitor (z-IETD-fmk). While the DAS-mediated apoptosis and activation of caspase-9 and caspase-3 were slightly suppressed by the mitochondrial permeability transition pore inhibitor (CsA), both caspase-8 activation and Bid cleavage were not affected by CsA. The activated normal peripheral T cells possessed a similar susceptibility to the cytotoxicity of DAS. These results demonstrate that the T-cell toxicity of DAS is attributable to not only apoptosis initiated by caspase-8 activation and subsequent mitochondrion-dependent or -independent activation of caspase cascades, which can be regulated by Bcl-xL, but also interruption of cell cycle progression caused by down-regulation of cdk4 and cyclin B1 proteins.
Details PMID:17559898, Jun DY et al; Toxicol Appl Pharmacol. 222 (2): 190-201 (2007)
Record name DIACETOXYSCIRPENOL
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Product Name

Anguidin

Color/Form

Solid, Crystals from /ethyl acetate/

CAS RN

2270-40-8
Record name Diacetoxyscirpenol
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Record name 12,13-epoxytrichothec-9-ene-3α,4β,15-triol 4,15-diacetate
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Record name DIACETOXYSCIRPENOL
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Melting Point

161-162 °C
Details Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V2: 261
Record name DIACETOXYSCIRPENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7244
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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